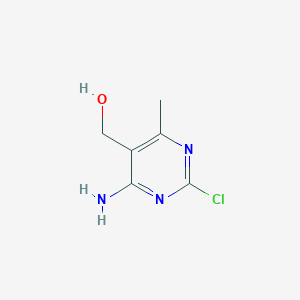

(4-Amino-2-chloro-6-methylpyrimidin-5-yl)methanol

Description

Structure

3D Structure

Properties

IUPAC Name |

(4-amino-2-chloro-6-methylpyrimidin-5-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8ClN3O/c1-3-4(2-11)5(8)10-6(7)9-3/h11H,2H2,1H3,(H2,8,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUDUEHNAHSBPRU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=N1)Cl)N)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation of 4 Amino 2 Chloro 6 Methylpyrimidin 5 Yl Methanol

Reactions at the Pyrimidine (B1678525) Core

The reactivity of the pyrimidine nucleus is central to the chemical transformations of this compound. The electron-withdrawing nature of the two ring nitrogens significantly lowers the electron density at the carbon atoms, particularly at positions 2, 4, and 6, making them susceptible to nucleophilic attack. wikipedia.orgslideshare.net

The chloro group at the C-2 position of (4-Amino-2-chloro-6-methylpyrimidin-5-yl)methanol is a primary site for chemical modification via nucleophilic aromatic substitution (SNAr). In the pyrimidine ring, positions 4 and 6 are generally more reactive towards nucleophilic attack than position 2. arkat-usa.org However, with positions 4 and 6 being occupied by non-leaving groups (amino and methyl), the C-2 position becomes the principal target for substitution.

The SNAr mechanism involves the attack of a nucleophile on the electron-deficient carbon atom bearing the chlorine, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. chemrxiv.org The subsequent departure of the chloride ion restores the aromaticity of the ring, yielding the substituted product.

A wide array of nucleophiles can be employed to displace the chloro group, leading to a diverse range of derivatives. Common nucleophiles include amines, alkoxides, and thiolates. For instance, reactions with various primary and secondary amines can introduce different amino substituents at the C-2 position. researchgate.netresearchgate.net Similarly, treatment with alkoxides or thiolates can yield the corresponding ethers and thioethers.

| Nucleophile | Reagent Example | Product Type | General Conditions |

|---|---|---|---|

| Amines (R-NH₂) | Benzylamine | 2-Amino-pyrimidine derivative | Solvent (e.g., EtOH, DMF), often with base (e.g., K₂CO₃, DIPEA) |

| Alkoxides (R-O⁻) | Sodium methoxide (B1231860) (NaOMe) | 2-Alkoxy-pyrimidine derivative | Alcohol solvent (e.g., MeOH) |

| Thiolates (R-S⁻) | Sodium thiophenoxide (NaSPh) | 2-Thioether-pyrimidine derivative | Solvent (e.g., DMF, EtOH) |

The reactivity in these SNAr reactions is influenced by the nature of the nucleophile and the reaction conditions. Stronger nucleophiles and higher temperatures generally lead to faster reactions.

Electrophilic aromatic substitution on the pyrimidine ring is generally difficult. bhu.ac.in The two nitrogen atoms strongly deactivate the ring towards attack by electrophiles by withdrawing electron density and by undergoing protonation under the acidic conditions often required for these reactions. bhu.ac.inresearchgate.net

In principle, electrophilic attack, if it were to occur, would be directed to the C-5 position, which is the least electron-deficient carbon in the ring. wikipedia.orgresearchgate.net However, in this compound, this position is already substituted by the methanol (B129727) group. The presence of activating, electron-donating groups such as the amino group at C-4 and the methyl group at C-6 does increase the electron density of the ring compared to unsubstituted pyrimidine. researchgate.net Despite this, the inherent π-deficient nature of the pyrimidine nucleus and the steric hindrance from the existing substituents make further electrophilic substitution on the ring highly unfavorable. Therefore, direct electrophilic aromatic substitution is not a significant reaction pathway for this molecule.

The pyrimidine core of this compound can undergo both oxidation and reduction, though these reactions often target the substituents or involve dearomatization of the ring.

Reduction: A key reductive pathway involves the dehalogenation of the chloro group. The C-Cl bond can be reductively cleaved to a C-H bond using various methods, most commonly catalytic hydrogenation. oregonstate.edu This reaction is typically carried out using a palladium catalyst (e.g., Pd/C) in the presence of a hydrogen source and a base (like magnesium oxide or sodium hydroxide) to neutralize the HCl formed during the reaction. oregonstate.edu This transformation yields (4-Amino-6-methylpyrimidin-5-yl)methanol, removing the reactive chloro handle.

Another potential reduction pathway involves the hydrogenation of the pyrimidine ring itself to a non-aromatic dihydropyrimidine (B8664642) or tetrahydropyrimidine (B8763341) derivative. wikipedia.org This, however, requires more forcing conditions than dehalogenation. Enzymes such as dihydropyrimidine dehydrogenases are known to catalyze the reduction of the C5=C6 double bond in pyrimidines like uracil (B121893) and thymine. umich.edu

Oxidation: The pyrimidine ring is generally resistant to oxidation. However, under specific conditions, oxidation can occur. For example, pyrimidine nucleosides can be oxidized by reagents like osmium tetroxide, which typically attacks the C5=C6 double bond. nih.gov The oxidation of the pyrimidine ring of the title compound is less common than the transformations of its side chains. In some biological systems, pyrimidines can be oxidized by enzymes like uracil dehydrogenase. umich.edu

Transformations Involving the Methanol Group

The hydroxymethyl group at the C-5 position is a versatile functional group that can undergo a variety of standard alcohol reactions, providing a secondary avenue for derivatization.

The primary alcohol of the methanol group can be selectively oxidized to either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions.

Oxidation to Aldehyde: Mild oxidizing agents are required to stop the oxidation at the aldehyde stage. Reagents such as manganese dioxide (MnO₂), or Swern oxidation conditions (oxalyl chloride, DMSO, triethylamine) are commonly used for the conversion of primary alcohols to aldehydes. The resulting compound would be 4-Amino-2-chloro-6-methylpyrimidine-5-carbaldehyde. The oxidation of methyl groups on pyrimidine rings to the corresponding aldehydes has been documented. researchgate.net

Oxidation to Carboxylic Acid: Stronger oxidizing agents will convert the primary alcohol directly to a carboxylic acid. Common reagents for this transformation include potassium permanganate (B83412) (KMnO₄), chromic acid (Jones reagent), or nitric acid. This reaction would yield 4-Amino-2-chloro-6-methylpyrimidine-5-carboxylic acid. The oxidation of 5-hydroxymethyl groups on pyrimidine rings to formyl and carboxyl derivatives is a known transformation pathway. researchgate.net

| Target Product | Oxidizing Agent | Typical Conditions |

|---|---|---|

| Aldehyde | Manganese Dioxide (MnO₂) | Inert solvent (e.g., CH₂Cl₂, CHCl₃), room temp. to reflux |

| Aldehyde | Swern Oxidation | (COCl)₂, DMSO, Et₃N, low temperature (-78 °C) |

| Carboxylic Acid | Potassium Permanganate (KMnO₄) | Aqueous base, followed by acidic workup |

| Carboxylic Acid | Jones Reagent (CrO₃/H₂SO₄) | Acetone, 0 °C to room temperature |

The hydroxyl group of the methanol substituent can readily participate in esterification and etherification reactions.

Esterification: This involves reacting the alcohol with a carboxylic acid or a carboxylic acid derivative (such as an acyl chloride or anhydride). The classic Fischer esterification, which involves heating the alcohol with a carboxylic acid in the presence of a strong acid catalyst (e.g., H₂SO₄), is a common method. researchgate.net Alternatively, for a milder reaction, an acyl chloride can be reacted with the alcohol in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534). This produces a variety of ester derivatives at the C-5 position.

Etherification: Ethers can be formed, for example, through the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base (like sodium hydride, NaH) to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide (R-X). This reaction allows for the introduction of a wide range of alkyl or aryl groups, forming an ether linkage (-CH₂-O-R).

These transformations of the methanol group are synthetically valuable as they allow for the modification of the molecule's steric and electronic properties without altering the core pyrimidine structure, which is often crucial for biological activity.

Halogenation of the Hydroxyl Group

The primary hydroxyl group in this compound can be converted to a halomethyl group, a transformation that enhances the compound's utility as a building block in organic synthesis by introducing a more reactive leaving group. This conversion is typically achieved using standard halogenating agents. For instance, treatment with thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) can effectively replace the hydroxyl group with a chlorine atom, yielding 4-amino-2-chloro-5-(chloromethyl)-6-methylpyrimidine. The reaction mechanism involves the initial formation of a chlorosulfite or phosphate (B84403) ester intermediate, which is then displaced by a chloride ion in a nucleophilic substitution reaction.

These halogenating agents are known for their efficacy in converting primary alcohols to their corresponding chlorides. The choice of reagent and reaction conditions, such as temperature and solvent, can be optimized to maximize the yield and minimize side reactions. For example, the use of a non-nucleophilic solvent like dichloromethane (B109758) or chloroform (B151607) is common, and the reaction may be performed at room temperature or with gentle heating.

Table 1: Halogenation of the Hydroxyl Group

| Reagent | Product | Typical Conditions |

| Thionyl chloride (SOCl₂) | 4-amino-2-chloro-5-(chloromethyl)-6-methylpyrimidine | Inert solvent (e.g., CH₂Cl₂), room temperature or gentle heating |

| Phosphorus oxychloride (POCl₃) | 4-amino-2-chloro-5-(chloromethyl)-6-methylpyrimidine | Reflux |

Reactivity of the Amino Group

The 4-amino group of the pyrimidine ring is a key site for various chemical modifications, including acylation, sulfonylation, and diazotization reactions. These transformations allow for the introduction of a wide range of functionalities, further diversifying the chemical space accessible from this starting material.

The primary amino group can readily undergo acylation with acylating agents such as acid chlorides or anhydrides in the presence of a base. For example, reaction with acetyl chloride or acetic anhydride (B1165640) would yield the corresponding N-(4-acetylamino-2-chloro-6-methylpyrimidin-5-yl)methanol. The reaction typically proceeds smoothly, with the lone pair of the amino nitrogen acting as a nucleophile attacking the electrophilic carbonyl carbon of the acylating agent.

Similarly, sulfonylation can be achieved by reacting the amino group with sulfonyl chlorides, such as p-toluenesulfonyl chloride (tosyl chloride), in the presence of a base like pyridine or triethylamine. This reaction results in the formation of a sulfonamide linkage, yielding compounds like N-(4-(p-toluenesulfonamido)-2-chloro-6-methylpyrimidin-5-yl)methanol. Sulfonamides are of significant interest in medicinal chemistry due to their diverse biological activities.

Table 2: Acylation and Sulfonylation of the Amino Group

| Reagent | Product Type | Example Product |

| Acetyl chloride | Acylamino-pyrimidine | N-(4-acetylamino-2-chloro-6-methylpyrimidin-5-yl)methanol |

| Acetic anhydride | Acylamino-pyrimidine | N-(4-acetylamino-2-chloro-6-methylpyrimidin-5-yl)methanol |

| p-Toluenesulfonyl chloride | Sulfonamido-pyrimidine | N-(4-(p-toluenesulfonamido)-2-chloro-6-methylpyrimidin-5-yl)methanol |

The primary aromatic amino group can be converted to a diazonium salt through treatment with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl) at low temperatures (0-5 °C). The resulting diazonium salt, (2-chloro-5-(hydroxymethyl)-6-methylpyrimidin-4-yl)diazonium chloride, is a versatile intermediate.

This diazonium salt can then undergo a variety of subsequent reactions. For instance, it can be subjected to Sandmeyer-type reactions to introduce a range of substituents at the 4-position. More commonly, it is used in azo coupling reactions with electron-rich aromatic compounds, such as phenols or anilines, to form highly colored azo dyes. wikipedia.orgsapub.org The electrophilic diazonium ion attacks the activated aromatic ring of the coupling partner, typically at the para position, to form an azo linkage (-N=N-). wikipedia.org

Table 3: Diazotization and Azo Coupling

| Reaction Step | Reagents | Intermediate/Product |

| Diazotization | NaNO₂, HCl, 0-5 °C | (2-chloro-5-(hydroxymethyl)-6-methylpyrimidin-4-yl)diazonium chloride |

| Azo Coupling | Phenol | (4-((4-hydroxyphenyl)diazenyl)-2-chloro-6-methylpyrimidin-5-yl)methanol |

Multi-Component Reactions (MCRs) Incorporating the Compound

Multi-component reactions (MCRs), in which three or more reactants combine in a single synthetic operation to form a new product containing substantial portions of all the reactants, are powerful tools in modern organic synthesis. researchgate.netmdpi.comrsc.org Aminopyrimidines are valuable substrates in MCRs for the construction of diverse heterocyclic systems. researchgate.neteurekaselect.com this compound, with its multiple reactive sites, is a promising candidate for incorporation into MCRs.

For example, the amino group can act as a nucleophile in reactions such as the Biginelli or Hantzsch dihydropyridine (B1217469) synthesis, or variations thereof. In a hypothetical MCR, the aminopyrimidine could react with an aldehyde and a β-ketoester to generate complex fused pyrimidine structures. The presence of the chloro and hydroxymethyl groups offers further opportunities for post-MCR modifications, allowing for the rapid generation of molecular diversity. The specific outcome of an MCR would depend on the other reactants and the reaction conditions employed.

Chemo- and Regioselectivity in Reactions

The presence of multiple reactive sites in this compound makes chemo- and regioselectivity key considerations in its chemical transformations.

Chemoselectivity: The relative reactivity of the functional groups allows for selective transformations. For instance, the amino group is generally more nucleophilic than the hydroxyl group, allowing for selective acylation or sulfonylation of the amino group under appropriate conditions. Conversely, reactions that specifically target alcohols, such as certain oxidation or halogenation reactions, can be employed to modify the hydroxymethyl group while leaving the amino group intact. The chloro group at the 2-position is susceptible to nucleophilic aromatic substitution (SNAr), but this typically requires more forcing conditions than reactions at the amino or hydroxyl groups.

Regioselectivity: In reactions involving the pyrimidine ring, such as nucleophilic aromatic substitution, regioselectivity is a critical factor. The chlorine atom at the 2-position is a leaving group that can be displaced by nucleophiles. However, the reactivity of this position is influenced by the electronic effects of the other substituents on the ring. In 2,4-dichloropyrimidines, nucleophilic attack generally occurs preferentially at the 4-position. wuxiapptec.comwuxiapptec.com However, in the subject compound, the 4-position is occupied by an amino group. Nucleophilic attack at the 2-position is influenced by the electron-donating nature of the amino group and the methyl group, as well as the electron-withdrawing nature of the pyrimidine nitrogens. The precise regioselectivity of SNAr reactions on this substrate would depend on the nature of the incoming nucleophile and the reaction conditions. For instance, reactions with strong nucleophiles might favor substitution at the 2-position, while enzymatic or metal-catalyzed reactions could exhibit different selectivities. nih.gov

Derivatization and Analog Development from 4 Amino 2 Chloro 6 Methylpyrimidin 5 Yl Methanol

Synthesis of Novel Pyrimidine (B1678525) Scaffolds

The strategic location of reactive sites on (4-Amino-2-chloro-6-methylpyrimidin-5-yl)methanol allows for its use as a building block in the generation of novel pyrimidine scaffolds. The chloro atom at the 2-position is particularly susceptible to nucleophilic aromatic substitution (SNAr), providing a key avenue for diversification.

Detailed research has demonstrated that 2-chloropyrimidines readily react with various nucleophiles. For instance, microwave-assisted synthesis has been employed for the reaction of 2-amino-4-chloropyrimidines with different substituted amines in the presence of a base like triethylamine (B128534) to yield a variety of N-substituted pyrimidine derivatives. nih.gov This methodology can be extrapolated to this compound, allowing for the introduction of a wide range of functionalities at the 2-position.

Furthermore, the amino group at the 4-position and the hydroxymethyl group at the 5-position can undergo a range of chemical transformations. The amino group can be acylated, alkylated, or used in condensation reactions, while the hydroxymethyl group can be oxidized to an aldehyde or a carboxylic acid, or converted to other functional groups. For example, a multi-component reaction approach has been used to synthesize 4,5-disubstituted pyrimidines, which are then further functionalized. ijper.org Although not starting from the title compound, this illustrates the potential for modifying the 4- and 5-positions.

A plausible synthetic strategy for generating novel pyrimidine scaffolds from this compound could involve a stepwise modification of its functional groups. The following table outlines some potential derivatization reactions.

| Functional Group | Reaction Type | Reagent/Condition | Resulting Structure |

|---|---|---|---|

| 2-Chloro | Nucleophilic Aromatic Substitution | R-NH2, Base | 2-Amino substituted pyrimidine |

| 2-Chloro | Suzuki Coupling | Ar-B(OH)2, Pd catalyst | 2-Aryl substituted pyrimidine |

| 4-Amino | Acylation | R-COCl, Base | 4-Amido substituted pyrimidine |

| 5-Hydroxymethyl | Oxidation | PCC or DMP | 5-Formylpyrimidine |

Exploration of Pyrimidine-Fused Heterocycles

The juxtaposition of the amino and hydroxymethyl groups on the pyrimidine ring of this compound provides an excellent opportunity for the construction of fused heterocyclic systems, such as pyrimido[4,5-d]pyrimidines and pyrrolo[2,3-d]pyrimidines.

The synthesis of pyrimido[4,5-d]pyrimidines often involves the cyclization of 4-amino-5-functionalized pyrimidines. For instance, a novel synthetic route to 1,3,5,7-tetrasubstituted pyrimido[4,5-d]pyrimidine-2,4-diones has been reported starting from 1,3-disubstituted 6-aminouracils, with a key hydrazine-induced cyclization step. nih.gov While this specific starting material differs, the underlying principle of utilizing an amino group adjacent to a reactive site for ring closure is applicable. In the case of this compound, the hydroxymethyl group can be first oxidized to a carboxylic acid or an ester, followed by condensation with a suitable reagent like guanidine (B92328) or urea (B33335) to form the second pyrimidine ring.

Similarly, the synthesis of pyrrolo[2,3-d]pyrimidines can be achieved from 4-aminopyrimidine (B60600) precursors. Research has shown that 4-chloro-7H-pyrrolo[2,3-d]pyrimidine can undergo acid-mediated nucleophilic substitution with various amines. nih.gov To access this fused system from this compound, the hydroxymethyl group could be converted to a leaving group, followed by intramolecular cyclization involving the 4-amino group, or by a multi-step sequence involving the introduction of a two-carbon unit at the 5-position.

The following table summarizes potential strategies for the synthesis of fused heterocycles.

| Target Heterocycle | Key Intermediate from Starting Compound | Cyclization Strategy |

|---|---|---|

| Pyrimido[4,5-d]pyrimidine | 4-Amino-2-chloro-6-methylpyrimidine-5-carboxylic acid | Condensation with guanidine or urea |

| Pyrrolo[2,3-d]pyrimidine | (4-Amino-2-chloro-6-methylpyrimidin-5-yl)acetonitrile | Reductive cyclization |

Design and Synthesis of Conformationally Restricted Analogs

Introducing conformational constraints into a molecule can have a profound impact on its chemical and physical properties. For this compound, the design and synthesis of conformationally restricted analogs can be achieved by introducing cyclic structures that limit the rotational freedom of the substituents.

One approach involves the cyclization of the hydroxymethyl group at the 5-position with the amino group at the 4-position, or with a substituent introduced at the 6-methyl group. For example, a highly stereoselective synthesis of cyclically constrained γ-amino acids has been reported, which could serve as an inspiration for creating cyclic structures tethered to the pyrimidine core. nih.gov

Another strategy is to incorporate the pyrimidine ring itself into a larger, more rigid polycyclic system. This could be achieved through intramolecular reactions, such as a Friedel-Crafts type reaction if an appropriate aromatic substituent is introduced at the 2-position.

The following table presents some conceptual designs for conformationally restricted analogs.

| Design Strategy | Description | Potential Synthetic Approach |

|---|---|---|

| Intramolecular Cyclization | Formation of a new ring by linking two substituents on the pyrimidine core. | Cyclization of a 5-(2-hydroxyethyl)amino derivative to form a piperazinone ring. |

| Bridged Pyrimidine | Introduction of an aliphatic bridge connecting two positions of the pyrimidine ring. | Multi-step synthesis involving the introduction of functionalized tethers. |

Structure-Reactivity Relationship Studies of Derivatives (excluding biological activity studies)

The reactivity of the pyrimidine ring is significantly influenced by the nature and position of its substituents. For derivatives of this compound, the electronic properties of the groups at the 2-, 4-, 5-, and 6-positions will dictate the rate and regioselectivity of chemical reactions, particularly the nucleophilic substitution at the 2-chloro position.

Studies on the kinetics of substitution of 2-chloropyrimidine (B141910) have shown that the reaction is second order, being first order in both the substrate and the nucleophile. zenodo.org The reactivity is enhanced in non-aqueous systems compared to partially aqueous systems. zenodo.org The rate of reaction is also influenced by the electron-releasing or electron-withdrawing nature of the nucleophile. zenodo.org

Furthermore, the regioselectivity of nucleophilic aromatic substitution on dichloropyrimidines is highly sensitive to the electronic and steric effects of other substituents on the ring. wuxiapptec.com For example, in 2,4-dichloropyrimidines, substitution generally occurs preferentially at the 4-position. However, the presence of an electron-donating group at the 6-position can direct substitution to the 2-position.

The following table presents kinetic data for the reaction of 2-chloropyrimidine with various nucleophiles, which can serve as a baseline for understanding the reactivity of derivatives of this compound.

| Nucleophile | Solvent | Temperature (°C) | Second-Order Rate Constant (k2) |

|---|---|---|---|

| Hydroxide | 100% Ethanol | 50 | 96.4 x 10-4 L mol-1 s-1 |

| Hydroxide | 30% aq. Ethanol | 40 | 7.7 x 10-4 L mol-1 s-1 |

By systematically modifying the substituents on the pyrimidine ring of this compound and studying the kinetics of subsequent reactions, a comprehensive understanding of the structure-reactivity relationships can be developed. This knowledge is crucial for the rational design and synthesis of new pyrimidine derivatives with tailored chemical properties.

Advanced Structural Characterization Techniques for 4 Amino 2 Chloro 6 Methylpyrimidin 5 Yl Methanol and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H, 13C, 2D NMR)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural characterization of (4-Amino-2-chloro-6-methylpyrimidin-5-yl)methanol. Analysis of ¹H and ¹³C NMR spectra, complemented by two-dimensional (2D) techniques, allows for the unambiguous assignment of all proton and carbon signals. nih.govmdpi.com

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment of hydrogen atoms. For this compound, distinct signals are expected for the protons of the methyl group, the methylene (B1212753) group of the methanol (B129727) substituent, the amino group, and the hydroxyl group. The chemical shifts (δ) are influenced by the electronic effects of the pyrimidine (B1678525) ring and its substituents. For instance, the deshielding effect of the quaternization at the N1 atom of the pyrimidine ring can impact the chemical shifts of nearby protons. researchgate.net

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their electronic environments. Signals are anticipated for the methyl carbon, the methylene carbon, and the four distinct carbon atoms of the pyrimidine ring. The positions of these signals, particularly for the ring carbons, are characteristic of the substitution pattern. mdpi.com

2D NMR Spectroscopy: Techniques such as Heteronuclear Single Quantum Coherence (HSQC) are used to correlate proton signals with their directly attached carbon atoms, confirming assignments made in the 1D spectra. nih.gov Other 2D experiments, like Heteronuclear Multiple Bond Correlation (HMBC), can reveal longer-range couplings (2-3 bonds), helping to piece together the molecular framework and confirm the connectivity between the substituents and the pyrimidine ring.

| Atom/Group | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Rationale |

| CH ₃ | ~2.4 - 2.6 | ~20 - 25 | Aliphatic methyl group attached to an aromatic ring. |

| CH ₂OH | ~4.5 - 4.7 | ~55 - 65 | Methylene group adjacent to an aromatic ring and a hydroxyl group. |

| NH ₂ | ~5.0 - 6.0 (broad) | - | Amino group protons, often broad and exchangeable. |

| CH₂OH | Variable (broad) | - | Hydroxyl proton, position and appearance are solvent-dependent and exchangeable. |

| C-2 (C-Cl) | - | ~160 - 165 | Carbon bearing a chloro substituent, significantly deshielded. |

| C-4 (C-NH₂) | - | ~162 - 167 | Carbon attached to the amino group. |

| C-5 (C-CH₂OH) | - | ~115 - 120 | Carbon bearing the methanol substituent. |

| C-6 (C-CH₃) | - | ~168 - 173 | Carbon attached to the methyl group. |

| Predicted chemical shifts are estimates based on data for similar pyrimidine structures and are typically recorded in solvents like DMSO-d₆ or CDCl₃. |

Mass Spectrometry (MS) for Fragmentation Analysis and Isotopic Patterns

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, MS is particularly useful for confirming the presence of the chlorine atom due to its characteristic isotopic signature.

Chlorine naturally exists as two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate ratio of 3:1. ucalgary.cayoutube.com This results in a distinctive pattern in the mass spectrum for any chlorine-containing ion. The molecular ion (M⁺) peak will be accompanied by an (M+2)⁺ peak with approximately one-third the intensity. libretexts.org This isotopic pattern serves as a clear indicator for the presence of a single chlorine atom in the molecule. ucalgary.ca

Fragmentation Analysis: In addition to determining the molecular weight, mass spectrometry provides structural information through the analysis of fragmentation patterns. Under electron ionization (EI), the molecular ion of this compound would be expected to undergo fragmentation through characteristic pathways, such as the loss of the hydroxymethyl group (-CH₂OH), the chlorine atom (-Cl), or other small neutral molecules. Analyzing the mass-to-charge ratio (m/z) of these fragment ions helps to corroborate the proposed structure.

| Ion | Description | Expected m/z | Relative Intensity Pattern |

| [M]⁺ | Molecular ion containing ³⁵Cl | 173.6 | ~100% |

| [M+2]⁺ | Molecular ion containing ³⁷Cl | 175.6 | ~32% (reflects 3:1 isotope ratio) |

| [M-CH₂OH]⁺ | Loss of the hydroxymethyl group | 142.6 / 144.6 | 3:1 |

| [M-Cl]⁺ | Loss of the chlorine atom | 138.1 | Single peak |

| Molecular formula: C₆H₈ClN₃O; Molecular Weight with ³⁵Cl: 173.61; with ³⁷Cl: 175.61 |

X-ray Crystallography for Solid-State Structure Elucidation and Hydrogen Bonding Analysis

A critical aspect revealed by X-ray crystallography is the analysis of intermolecular interactions, particularly hydrogen bonding. acs.org The presence of both hydrogen bond donors (the amino and hydroxyl groups) and acceptors (the pyrimidine ring nitrogen atoms and the hydroxyl oxygen) suggests the formation of an extensive hydrogen-bonding network in the crystal lattice. mdpi.comnih.gov Based on studies of similar aminopyrimidine structures, it is likely that intermolecular N—H···N hydrogen bonds form, linking the amino group of one molecule to a ring nitrogen of a neighboring molecule. nih.govnih.gov This often results in the formation of dimers or chains. nih.gov The hydroxyl group can also participate in hydrogen bonding, either with another hydroxyl group or a pyrimidine nitrogen, further stabilizing the crystal structure.

| Parameter | Predicted Value/System | Rationale/Comparison |

| Crystal System | Monoclinic | Common for substituted pyrimidines. nih.govnih.gov |

| Space Group | P2₁/c or similar | Frequently observed for related aminopyrimidines. researchgate.net |

| Key H-Bonds | N—H···N | Formation of dimers or chains between the amino group and a ring nitrogen. nih.govnih.gov |

| O—H···N / O—H···O | Involvement of the methanol hydroxyl group in linking molecules. | |

| Predicted data is based on reported crystal structures for closely related compounds such as Methyl 4-amino-2-chloropyrimidine-5-carboxylate and 2-Chloro-6-methylpyrimidin-4-amine. nih.govnih.gov |

Vibrational Spectroscopy (FTIR, FT-Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Fourier-transform Raman (FT-Raman) spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. researchgate.net The spectra for this compound would display distinct absorption or scattering bands corresponding to the various bonds within the molecule.

Key expected vibrations include the O-H stretching of the alcohol, the N-H stretching of the amino group, C-H stretches of the methyl and methylene groups, C=C and C=N stretching vibrations of the pyrimidine ring, and the C-Cl stretching frequency. researchgate.net The positions of these bands provide direct evidence for the presence of these functional groups, making vibrational spectroscopy a valuable and rapid tool for structural confirmation. researchgate.net

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Hydroxyl (-OH) | O-H stretch (H-bonded) | 3200 - 3500 (broad) |

| Amino (-NH₂) | N-H symmetric & asymmetric stretch | 3300 - 3500 |

| N-H bend (scissoring) | 1600 - 1650 | |

| Methyl/Methylene (-CH₃, -CH₂) | C-H stretch | 2850 - 3000 |

| Pyrimidine Ring | C=N stretch | 1525 - 1575 researchgate.net |

| C=C stretch | 1570 - 1596 researchgate.net | |

| Chloro (-Cl) | C-Cl stretch | ~700 researchgate.net |

| Values are typical ranges for the specified functional groups. |

Chiroptical Spectroscopy (if chiral derivatives are relevant)

Chiroptical spectroscopy encompasses techniques that measure the differential interaction of a chiral substance with left and right circularly polarized light. saschirality.org The parent compound, this compound, is achiral and therefore would not exhibit a chiroptical response.

However, this technique becomes highly relevant for the analysis of chiral derivatives. If, for example, the hydroxyl group of the methanol substituent were used to form an ester or ether with a chiral molecule, the resulting product would be chiral. mdpi.comresearchgate.net Techniques such as Circular Dichroism (CD) spectroscopy could then be employed to characterize these new derivatives. CD spectroscopy measures the difference in absorption of left and right circularly polarized light, providing information about the stereochemistry and absolute configuration of the chiral centers in the molecule. saschirality.org This would be crucial for confirming the stereochemical outcome of asymmetric syntheses involving this compound as a starting material or intermediate. nih.gov

Computational and Theoretical Investigations of 4 Amino 2 Chloro 6 Methylpyrimidin 5 Yl Methanol

Quantum Chemical Calculations (e.g., DFT, MP2) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), are powerful tools for elucidating the electronic structure and predicting the reactivity of molecules like (4-Amino-2-chloro-6-methylpyrimidin-5-yl)methanol. These methods can provide insights into the distribution of electron density, molecular orbital energies, and electrostatic potential.

For this specific pyrimidine (B1678525) derivative, DFT calculations could be employed to determine key quantum chemical parameters. These parameters are instrumental in predicting the molecule's reactivity. For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical. A smaller HOMO-LUMO energy gap generally implies higher chemical reactivity. The distribution of these frontier orbitals would indicate the likely sites for electrophilic and nucleophilic attack. It is anticipated that the electron-rich amino group and the pyrimidine nitrogen atoms would be primary sites for electrophilic interaction, while the carbon atom attached to the chlorine would be susceptible to nucleophilic substitution.

Note: The values in this table are illustrative and would need to be confirmed by specific DFT calculations.

Molecular Dynamics Simulations (e.g., for conformational analysis or solvent interactions)

Molecular dynamics (MD) simulations could offer a dynamic perspective on the behavior of this compound. By simulating the motion of atoms over time, MD can reveal the conformational landscape of the molecule and its interactions with surrounding solvent molecules.

A key area of investigation for this molecule would be the rotational barrier around the C5-C(methanol) bond, which would determine the preferred orientation of the hydroxymethyl group relative to the pyrimidine ring. MD simulations in an aqueous environment would be particularly insightful, as they could elucidate the hydrogen bonding network formed between the amino and hydroxyl groups of the molecule and water molecules. This information is critical for understanding its solubility and behavior in biological systems. The simulations could also provide insights into the stability of different conformations and the flexibility of the molecule.

Prediction of Spectroscopic Properties

Computational methods are invaluable for predicting and interpreting spectroscopic data. For this compound, theoretical calculations can predict its Infrared (IR), Nuclear Magnetic Resonance (NMR), and Ultraviolet-Visible (UV-Vis) spectra.

Theoretical IR spectra, obtained from frequency calculations using methods like DFT, can help in assigning the vibrational modes of the molecule. For instance, the characteristic stretching frequencies for the N-H bonds of the amino group, the O-H bond of the methanol (B129727) group, and the C-Cl bond could be predicted.

Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated to aid in the structural elucidation of the molecule and its derivatives. Theoretical predictions of UV-Vis spectra, often performed using Time-Dependent DFT (TD-DFT), can provide information about the electronic transitions within the molecule, which are related to its color and photostability.

Table 2: Predicted Spectroscopic Data for this compound (Illustrative)

| Spectroscopic Technique | Predicted Feature (Illustrative) | Corresponding Functional Group/Transition |

|---|---|---|

| IR Spectroscopy | ~3400-3500 cm⁻¹ | N-H stretching (amino group) |

| ~3300 cm⁻¹ | O-H stretching (hydroxyl group) | |

| ~700 cm⁻¹ | C-Cl stretching | |

| ¹H NMR Spectroscopy | ~7.5 ppm | Aromatic proton |

| ~5.0 ppm | -CH₂- protons | |

| ~4.8 ppm | -OH proton | |

| ¹³C NMR Spectroscopy | ~160 ppm | C4-NH₂ |

| ~158 ppm | C2-Cl |

Note: These are illustrative predictions and require experimental verification.

Conformation Analysis and Tautomerism Studies

The conformational flexibility of this compound, particularly the orientation of the hydroxymethyl and amino groups, can be investigated computationally. Potential energy surface scans can identify the most stable conformers and the energy barriers between them.

Furthermore, aminopyrimidine derivatives can exhibit tautomerism. It would be important to computationally investigate the relative stabilities of different tautomeric forms of this compound. For example, the amino group could potentially exist in an imino tautomeric form. DFT calculations can predict the relative energies of these tautomers in both the gas phase and in different solvents, providing insight into the predominant form under various conditions. The presence of different tautomers can significantly impact the molecule's chemical and biological properties.

Reaction Pathway Elucidation and Transition State Analysis

Theoretical chemistry can be used to model potential chemical reactions involving this compound. For instance, the mechanism of nucleophilic substitution of the chlorine atom can be elucidated. By mapping the potential energy surface of the reaction, the transition state structure and the activation energy can be determined. This information is crucial for understanding the reactivity of the molecule and for designing synthetic pathways.

Computational studies could also explore the reaction pathways for the derivatization of the amino or hydroxymethyl groups. Such analyses would provide valuable information for the synthesis of new compounds based on this pyrimidine scaffold.

Noncovalent Interaction Analysis (e.g., hydrogen bonding, π-π stacking)

Noncovalent interactions play a crucial role in determining the supramolecular structure and properties of molecular solids and biological systems. For this compound, both intramolecular and intermolecular noncovalent interactions are of interest.

Intramolecular hydrogen bonding could occur between the amino group and the hydroxymethyl group, influencing the molecule's preferred conformation. Intermolecularly, the amino and hydroxyl groups are capable of forming strong hydrogen bonds, which would be a dominant interaction in the solid state, leading to the formation of specific crystal packing motifs.

Furthermore, the pyrimidine ring can participate in π-π stacking interactions. A comprehensive analysis of these noncovalent interactions, using methods like Quantum Theory of Atoms in Molecules (QTAIM) or Non-Covalent Interaction (NCI) plots, would provide a deeper understanding of the forces governing the molecule's aggregation and its interactions with biological targets.

Role As a Synthetic Intermediate in Advanced Chemical Synthesis Excluding Clinical Targets

Precursor for Complex Heterocyclic Systems

The structure of (4-Amino-2-chloro-6-methylpyrimidin-5-yl)methanol, featuring both an amino group and a reactive chlorine atom, makes it an ideal starting material for the synthesis of fused heterocyclic systems. Specifically, it is a logical precursor for the synthesis of pyrido[2,3-d]pyrimidines, a class of compounds with diverse applications.

The general synthetic strategy involves the reaction of a 4-aminopyrimidine (B60600) with a three-carbon synthon to construct the fused pyridine (B92270) ring. The hydroxymethyl group at the 5-position can be oxidized to an aldehyde, which can then participate in condensation reactions. The chloro group at the 2-position offers a site for further modification, such as nucleophilic substitution, to introduce additional diversity into the final molecule.

Table 1: Potential Reactions for the Synthesis of Fused Heterocycles

| Reactant | Reagent/Condition | Product Type |

| This compound | 1. Oxidation (e.g., MnO2) 2. Condensation with active methylene (B1212753) compound (e.g., malononitrile) | Pyrido[2,3-d]pyrimidine |

| This compound | Cyclization with a bifunctional electrophile | Fused pyrimidine (B1678525) system |

While direct literature examples for this specific compound are limited, the analogous reactivity of similar 4-aminopyrimidines is well-documented in the synthesis of a wide array of fused heterocyclic systems.

Building Block in Agrochemical Synthesis (as an intermediate)

Pyrimidine derivatives are a cornerstone in the agrochemical industry, with many commercial herbicides, fungicides, and insecticides featuring this heterocyclic core. The functional groups present in this compound make it a promising intermediate for the synthesis of novel agrochemicals.

The amino and chloro groups are particularly useful handles for chemical modification. For instance, the amino group can be derivatized to form various amides or ureas, while the chloro group can be displaced by a range of nucleophiles, such as phenols, thiols, or other amines. These modifications can be used to tune the biological activity and physical properties of the resulting molecules.

Table 2: Potential Agrochemical Scaffolds from this compound

| Modification Site | Reaction Type | Potential Agrochemical Class |

| 4-Amino group | Acylation, Sulfonylation | Herbicides, Fungicides |

| 2-Chloro group | Nucleophilic Aromatic Substitution | Fungicides, Insecticides |

| 5-Hydroxymethyl group | Etherification, Esterification | Plant Growth Regulators |

The synthesis of fenclorim, a commercial herbicide safener, and other pyrimidine-based fungicides often involves the reaction of chloropyrimidines with various nucleophiles, highlighting the potential utility of this compound as a building block in this sector. bldpharm.com

Application in Materials Science Precursors

The field of materials science is increasingly looking towards functional organic molecules for the development of novel materials with tailored electronic and photophysical properties. Pyrimidine derivatives, with their electron-deficient nature and potential for hydrogen bonding and metal coordination, are attractive candidates for such applications.

This compound can serve as a monomer or a precursor to a monomer for the synthesis of functional polymers. The hydroxymethyl group can be converted into a polymerizable group, such as an acrylate (B77674) or an epoxide. The pyrimidine ring itself can be incorporated into the polymer backbone to impart specific properties, such as thermal stability, fluorescence, or conductivity.

Table 3: Potential Applications in Materials Science

| Material Type | Role of this compound | Potential Properties |

| Conjugated Polymers | Monomer precursor | Semiconductor, Electroluminescent |

| Coordination Polymers | Ligand precursor | Porosity, Catalysis |

| Functional Dyes | Chromophore precursor | pH sensing, Nonlinear optics |

Research into pyrimidine-based materials has shown their potential in organic light-emitting diodes (OLEDs), sensors, and nonlinear optical materials, suggesting a promising future for specifically functionalized pyrimidines like the one discussed.

Use in Catalyst Development

The nitrogen atoms in the pyrimidine ring and the additional amino group in this compound make it a potential ligand for the coordination of metal ions. This property can be exploited in the development of novel catalysts for a variety of organic transformations.

The compound can be modified to create bidentate or tridentate ligands by introducing additional coordinating groups. For example, the hydroxymethyl group could be modified to an ether or an amine, and the chloro group could be substituted with a phosphine (B1218219) or another nitrogen-containing heterocycle. These ligands can then be complexed with transition metals to form catalytically active species.

Table 4: Potential Catalytic Applications

| Metal Complex | Potential Catalytic Reaction |

| Ruthenium(II) complex | Asymmetric Hydrogenation |

| Palladium(II) complex | Cross-coupling Reactions |

| Copper(I) complex | Click Chemistry |

The use of aminopyridine and related nitrogen-containing heterocycles as ligands in catalysis is an active area of research, and the structural features of this compound make it a candidate for exploration in this field.

Role in Natural Product Synthesis (as an intermediate)

While pyrimidine rings are found in numerous natural products, particularly nucleosides, the direct use of a highly functionalized, synthetic pyrimidine like this compound as an intermediate in the total synthesis of natural products is not extensively documented in publicly available literature.

However, its potential as a building block in the synthesis of complex natural product analogues or in the development of synthetic routes to novel, non-natural bioactive compounds cannot be discounted. The ability to introduce multiple functional groups in a controlled manner makes it a potentially useful starting material for the construction of complex molecular scaffolds. The total synthesis of natural products is a field that constantly seeks novel and efficient routes to complex molecules, and versatile building blocks are always in high demand.

Advanced Analytical Methodologies for Detection and Quantification of 4 Amino 2 Chloro 6 Methylpyrimidin 5 Yl Methanol

Chromatographic Separation Techniques (e.g., HPLC, GC) with Advanced Detectors

Chromatographic techniques are paramount in the separation and quantification of (4-Amino-2-chloro-6-methylpyrimidin-5-yl)methanol from complex matrices, including reaction mixtures and final product formulations. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most prominently used methods, often coupled with advanced detectors for enhanced sensitivity and specificity.

High-Performance Liquid Chromatography (HPLC):

Reversed-phase HPLC is a widely adopted method for the analysis of pyrimidine (B1678525) derivatives due to its efficiency in separating polar compounds. researchgate.net For this compound, a C18 column is typically employed, offering a nonpolar stationary phase that interacts with the analyte. The separation is achieved by using a polar mobile phase, often a mixture of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727). A gradient elution, where the concentration of the organic modifier is increased over time, can be utilized to ensure the separation of the main compound from any impurities with different polarities.

Detection is commonly performed using a Diode Array Detector (DAD) or a UV-Vis detector, as the pyrimidine ring system exhibits strong absorbance in the UV region. The wavelength of maximum absorbance (λmax) for this compound would be determined by scanning a pure standard, which is expected to be in the range of 260-280 nm, characteristic of many nucleic acid bases and their derivatives. patsnap.com For higher sensitivity and structural confirmation, HPLC can be coupled with a Mass Spectrometry (MS) detector, a technique known as LC-MS.

A typical HPLC method for the analysis of this compound is summarized in the interactive table below.

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detector | DAD at 275 nm |

| Injection Volume | 10 µL |

Gas Chromatography (GC):

Gas chromatography can also be employed for the analysis of this compound, particularly for assessing volatile impurities. However, due to the compound's polarity and relatively low volatility, derivatization may be necessary to convert it into a more volatile and thermally stable form before injection into the GC system. A common derivatization agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), which replaces active hydrogens with trimethylsilyl (B98337) (TMS) groups.

The separation is typically carried out on a capillary column with a nonpolar or medium-polarity stationary phase. A Flame Ionization Detector (FID) can be used for quantification, while a Mass Spectrometer (MS) detector provides identification of the compound and its impurities based on their mass spectra.

An illustrative GC-MS method is detailed in the interactive table below.

| Parameter | Condition |

| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium at 1.2 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min |

| Detector | Mass Spectrometer (MS) |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | 40-500 m/z |

Electrophoretic Methods (e.g., Capillary Electrophoresis)

Capillary Electrophoresis (CE) offers a high-efficiency separation alternative to chromatography for charged or polar compounds. For the analysis of this compound, which can be protonated under acidic conditions, Capillary Zone Electrophoresis (CZE) is a suitable mode. The separation in CZE is based on the differences in the electrophoretic mobility of the analytes in an electric field.

The method involves injecting a small plug of the sample into a fused-silica capillary filled with a background electrolyte (BGE), typically a buffer solution. The separation of pyrimidine bases has been successfully demonstrated using alkaline buffers. nih.gov The use of additives like cyclodextrins in the BGE can improve the resolution of closely related compounds. nih.gov Detection is most commonly achieved by UV-Vis absorbance, similar to HPLC.

A representative Capillary Electrophoresis method is outlined in the interactive table below.

| Parameter | Condition |

| Capillary | Fused silica, 50 µm i.d., 60 cm total length (50 cm to detector) |

| Background Electrolyte | 50 mM Sodium borate (B1201080) buffer, pH 9.2 |

| Voltage | 25 kV |

| Temperature | 25 °C |

| Injection | Hydrodynamic (50 mbar for 5 s) |

| Detector | DAD at 275 nm |

Spectroscopic Quantification Techniques (e.g., UV-Vis, Fluorescence)

Spectroscopic techniques are valuable for the rapid quantification of this compound in solutions where it is the primary absorbing or emitting species.

UV-Vis Spectrophotometry:

UV-Vis spectrophotometry is a straightforward and cost-effective method for determining the concentration of this compound in a pure solution. nih.gov The principle relies on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.

To perform a quantitative analysis, a calibration curve is first constructed by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve. The specificity of this method can be limited if other components in the sample absorb at the same wavelength. nih.gov

A typical UV-Vis quantification procedure is summarized in the interactive table below.

| Parameter | Detail |

| Instrument | UV-Vis Spectrophotometer |

| Solvent | Methanol or Ethanol |

| Wavelength (λmax) | Determined by scanning a standard solution (e.g., 275 nm) |

| Calibration Range | 1 - 20 µg/mL |

| Measurement | Absorbance |

Fluorescence Spectroscopy:

While many pyrimidine derivatives are not naturally fluorescent, some can exhibit fluorescence, or they can be derivatized to produce fluorescent products. nih.gov The fluorescence properties of this compound would need to be experimentally determined. If the compound is fluorescent, a method based on measuring its emission intensity at a specific wavelength when excited at another specific wavelength can be developed. Fluorescence spectroscopy is generally more sensitive and selective than UV-Vis spectrophotometry.

The development of a fluorescence-based assay would involve identifying the optimal excitation and emission wavelengths and constructing a calibration curve of fluorescence intensity versus concentration.

Impurity Profiling and Purity Assessment Methods

Impurity profiling is a critical aspect of quality control for any chemical compound, especially those with potential applications in regulated industries. nih.gov The goal is to detect, identify, and quantify all potential impurities, which may include starting materials, by-products, intermediates, and degradation products. simsonpharma.com

A systematic approach to impurity profiling for this compound would typically involve the use of a high-resolution separation technique coupled with a highly sensitive and informative detector. nih.gov The most powerful tool for this purpose is LC-MS, particularly with a high-resolution mass spectrometer (e.g., Time-of-Flight or Orbitrap).

The strategy for impurity profiling generally includes the following steps:

Method Development: An HPLC or UPLC (Ultra-Performance Liquid Chromatography) method is developed to achieve the best possible separation of the main compound from all detectable impurities.

Detection and Identification: A DAD provides UV spectral information for each peak, which can help in preliminary classification of impurities. The MS detector provides the mass-to-charge ratio (m/z) of the parent ion and its fragments, which is crucial for determining the molecular weight and elucidating the structure of the impurities.

Quantification: Once identified, the impurities can be quantified relative to the main peak using their peak areas from the HPLC chromatogram. If reference standards for the impurities are available, absolute quantification can be performed.

The interactive table below presents a summary of techniques used for impurity profiling.

| Technique | Application in Impurity Profiling |

| HPLC-DAD | Separation and preliminary identification based on UV spectra. Quantification relative to the main compound. |

| LC-MS | Provides molecular weight information for impurity identification. |

| LC-MS/MS | Provides structural information through fragmentation patterns for definitive identification of unknown impurities. |

| Preparative HPLC | Isolation of sufficient quantities of unknown impurities for structural elucidation by other techniques like NMR. |

| NMR Spectroscopy | Definitive structure elucidation of isolated impurities. |

Future Research Directions and Unexplored Potential

Emerging Synthetic Paradigms for Pyrimidine (B1678525) Derivatives

The synthesis of pyrimidine derivatives has evolved significantly, moving beyond classical condensation reactions towards more efficient, sustainable, and diverse methodologies. rsc.org These emerging paradigms offer new avenues for the synthesis and modification of (4-Amino-2-chloro-6-methylpyrimidin-5-yl)methanol and its analogs.

Future synthetic strategies are increasingly focused on atom economy and environmental sustainability. Methodologies that are poised to impact the synthesis of complex pyrimidines include:

C–H Bond Functionalization: Direct C–H activation and functionalization have become powerful tools in organic synthesis, offering a more direct route to modify heterocyclic cores without the need for pre-functionalized starting materials. researchgate.net For pyrimidine scaffolds, this approach allows for the introduction of new substituents at positions that are traditionally difficult to access, thereby expanding the available chemical space.

Photoredox Catalysis: Visible-light photoredox catalysis enables a wide range of synthetic transformations to proceed under mild conditions. acs.org This technology facilitates the formation of reactive radical intermediates, which can engage in novel bond-forming reactions, including C-C and C-heteroatom couplings on the pyrimidine ring. nih.gov

Flow Chemistry: Continuous flow synthesis offers significant advantages over traditional batch processing, including enhanced safety, reproducibility, and scalability. researchgate.netnih.gov For the synthesis of pyrimidine libraries, flow chemistry allows for rapid reaction optimization and the efficient production of compound arrays for screening purposes. mdpi.com

Multicomponent Reactions (MCRs): MCRs, where three or more reactants combine in a single step to form a complex product, are highly efficient for building molecular diversity. rsc.org Developing novel MCRs that incorporate pyrimidine-forming steps could streamline the synthesis of highly substituted derivatives.

A comparison of these emerging paradigms is presented in the table below.

| Synthetic Paradigm | Key Advantages | Potential Application for Pyrimidine Synthesis |

| C–H Functionalization | High atom economy, direct modification of core structure. | Direct arylation, alkylation, or amination of the pyrimidine ring. |

| Photoredox Catalysis | Mild reaction conditions, generation of unique reactive intermediates. | Novel cross-coupling reactions, functionalization of side chains. |

| Flow Chemistry | Enhanced safety, scalability, and automation. | Rapid library synthesis, efficient optimization of reaction conditions. |

| Multicomponent Reactions | High efficiency, rapid generation of molecular complexity. | One-pot synthesis of highly substituted, drug-like pyrimidine scaffolds. |

These advanced synthetic methods will be instrumental in exploring the full potential of the this compound scaffold.

Novel Reactivity Pathways and Site-Specific Functionalization

The title compound possesses three key functional groups, each offering distinct opportunities for selective modification. Future research will likely focus on exploiting the differential reactivity of these sites to achieve site-specific functionalization.

The primary sites for functionalization are:

C2-Chloro Group: This position is highly susceptible to nucleophilic aromatic substitution (SNAr). The regioselectivity of SNAr on dichloropyrimidines is known to be sensitive to the electronic nature of other substituents on the ring. acs.org With an electron-donating amino group at C4 and a methyl group at C6, the C2 position is activated towards substitution, allowing for the introduction of a wide variety of nucleophiles (e.g., amines, thiols, alkoxides).

C4-Amino Group: While the amino group can be a site for acylation or alkylation, its primary role is often as a directing group or a key pharmacophoric element. It can also be used as a handle for further annulation reactions to build fused ring systems.

C5-Hydroxymethyl Group: The primary alcohol offers a versatile handle for a range of transformations. It can be oxidized to an aldehyde or carboxylic acid, converted to a leaving group for nucleophilic displacement, or used in esterification and etherification reactions. This allows for the introduction of diverse side chains and linkers.

C6-Methyl Group: While typically less reactive, the methyl group could potentially be functionalized through radical-based or C-H activation strategies under specific conditions.

Exploring the interplay between these reactive sites will enable the development of novel reactivity pathways. For instance, intramolecular reactions between a functionalized C2-substituent and the C5-hydroxymethyl group could lead to the formation of novel fused heterocyclic systems.

Untapped Applications as a Versatile Synthetic Building Block

The substituted aminopyrimidine scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in potent kinase inhibitors. researchgate.net this compound is an ideal starting material for creating libraries of such inhibitors.

The core structure mimics the adenine (B156593) base of ATP, allowing molecules derived from it to bind to the ATP-binding site of kinases. nih.gov By strategically modifying the C2 and C5 positions, researchers can target specific kinases with high potency and selectivity.

| Target Class | Synthetic Strategy | Example Scaffold |

| Kinase Inhibitors | SNAr at C2 with various anilines; modification of C5-hydroxymethyl. | Pyrimido[5,4-d]pyrimidines, Pyrazolo[3,4-d]pyrimidines. acs.orgnih.gov |

| Antiviral Agents | Annulation reactions to form fused purine-like systems. | Purine analogs. vapourtec.com |

| Anticancer Agents | Coupling with other heterocyclic systems. | Thiazole-pyrimidine hybrids. nih.gov |

| CNS Agents | Introduction of specific pharmacophores via the C2 and C5 positions. | Diaminopyrimidines. |

The compound serves as a key precursor for fused heterocyclic systems. For example, reaction sequences involving the amino and hydroxymethyl groups can lead to the formation of pyrimido[4,5-d]pyrimidines or other related bicyclic structures that are of significant interest in drug discovery. Its utility as a building block for creating libraries of potential drugs for various therapeutic areas, including oncology, inflammation, and infectious diseases, is a significant area for future exploration. rsc.orgacs.org

Advanced Characterization Challenges and Methodological Improvements

As synthetic efforts generate more complex derivatives of this compound, advanced analytical and characterization techniques become crucial. A primary challenge lies in the unambiguous determination of regioselectivity.

Isomer Differentiation: Reactions such as nucleophilic substitution can potentially yield isomeric products. Distinguishing between, for example, C2 and C4 substitution products requires sophisticated analytical methods. While 1D NMR provides initial information, 2D NMR techniques like NOESY and HMBC are often necessary to definitively establish connectivity and spatial relationships between substituents. acs.org

Tautomerism: Aminopyrimidines can exist in different tautomeric forms. Characterizing the predominant tautomer in solution and in the solid state is important for understanding reactivity and biological interactions. This may require a combination of NMR, X-ray crystallography, and computational studies.

Mass Spectrometry: The presence of a chlorine atom results in a characteristic M+2 isotopic pattern in mass spectra, which aids in identification. nih.gov However, fragmentation patterns of these complex heterocyclic systems can be intricate. High-resolution mass spectrometry (HRMS) is essential for confirming elemental composition. acs.org

Methodological improvements will involve the increased use of computational chemistry (e.g., DFT calculations) to predict spectroscopic properties and reaction outcomes, which can then be validated experimentally. Coupling chromatographic techniques like HPLC with advanced detectors (e.g., mass spectrometry, diode array detectors) is also vital for the separation and identification of complex reaction mixtures. nih.gov

Integration with High-Throughput Synthesis and Screening Technologies

To fully exploit the potential of the this compound scaffold, its integration with modern high-throughput technologies is essential. This allows for the rapid synthesis and evaluation of large libraries of compounds to identify promising drug candidates.

High-Throughput Synthesis: Automated parallel synthesis and flow chemistry are key technologies for rapidly generating compound libraries. researchgate.netresearchgate.net These approaches allow for the systematic variation of substituents at the C2 and C5 positions, quickly building a diverse collection of molecules for screening. Microwave-assisted synthesis can also significantly accelerate reaction times for library production. researchgate.net

DNA-Encoded Libraries (DELs): DEL technology allows for the synthesis and screening of libraries containing millions or even billions of compounds. nih.gov The pyrimidine scaffold is well-suited for DEL synthesis, where a DNA tag is attached to each unique molecule. acs.org This enables affinity-based screening against a wide range of biological targets in a single experiment.

High-Throughput Screening (HTS): Derivatives of the title compound are ideal candidates for HTS campaigns, particularly for targets like kinases. acs.orgufl.edu Automated robotic systems can screen thousands of compounds against a biological target to identify "hits." ufl.edu Subsequent dose-response studies and secondary assays help to validate these initial findings. rsc.org

The combination of these technologies creates a powerful engine for drug discovery, enabling the efficient exploration of the chemical space around the this compound core and accelerating the identification of new therapeutic agents.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.